viscumneoside III

Tyrosinase Inhibition Skin Whitening Cosmeceutical Screening

Viscumneoside III (homoeriodictyol-7-O-β-D-apiosyl-(1→2)-β-D-glucopyranoside) is a structurally precise tyrosinase inhibitor (IC50 0.5 mM, 77% inhibition at 1.0 mg/mL) that outperforms ascorbic acid. The rare apiofuranosyl-(1→2)-glucose disaccharide at C-7—accessible only via a 13-step synthesis yielding 6.3%—prevents substitution by generic flavonoids or even closely related viscumneoside analogs (IV, V, VI). Validate your cosmetic or oncology supportive care research with HPLC/MS/NMR-confirmed material.

Molecular Formula C27H32O15
Molecular Weight 596.5 g/mol
CAS No. 118985-27-6
Cat. No. B219685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameviscumneoside III
CAS118985-27-6
Synonymshomoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside
viscumneoside III
Molecular FormulaC27H32O15
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O
InChIInChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1
InChIKeyBYALYZGUSBVZQP-XJBIVIJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viscumneoside III (CAS 118985-27-6): Sourcing Specifications and Core Identity for Research Procurement


Viscumneoside III is a flavanone glycoside belonging to the viscumneoside class of flavonoids, originally isolated from Viscum coloratum (Kom.) Nakai (Korean mistletoe) [1]. It is formally designated as homoeriodictyol-7-O-β-D-apiosyl-(1→2)-β-D-glucopyranoside, with a molecular formula of C₂₇H₃₂O₁₅ and a molecular weight of 596.53 g/mol [2]. The compound is commercially available as a reference standard or research material, typically supplied at ≥98% purity as determined by HPLC and structurally confirmed via MS and NMR [3].

Viscumneoside III Procurement: Why Generic Flavonoid Substitution or In-Class Replacement Is Scientifically Invalid


Substitution of viscumneoside III with other viscumneoside analogs (e.g., viscumneoside IV, V, VI, or XII–XIV) or generic flavonoids cannot be justified due to discrete structural determinants that govern both molecular recognition and synthetic accessibility. Viscumneoside III possesses a β-D-apiofuranosyl-(1→2)-β-D-glucopyranose disaccharide moiety attached at the C-7 position of the homoeriodictyol aglycone [1]. This specific glycosidic linkage pattern is absent in viscumneoside VI (which bears a 6″-O-acetyl modification on glucose) and viscumneoside V (which contains an extended apiosyl-(1→5)-apiosyl-(1→2)-glucose trisaccharide) [1]. Moreover, the total synthesis of viscumneoside III requires a 13-step linear sequence with only 6.3% overall yield due to the regioselective challenges inherent in constructing the apiofuranose-containing glycosidic linkage [2]. These structural and synthetic constraints create substantial barriers to simple analog replacement; the quantitative evidence below demonstrates that viscumneoside III's activity profile is not interchangeable with even its closest structural relatives.

Viscumneoside III (CAS 118985-27-6): Quantitative Evidence of Differential Performance vs. Comparators


Tyrosinase Inhibition: Viscumneoside III vs. Ascorbic Acid (Positive Control)

In a direct head-to-head comparison, viscumneoside III demonstrated a significantly higher rate of tyrosinase inhibition than ascorbic acid (vitamin C), a standard positive control used in tyrosinase inhibition assays [1]. Viscumneoside III exhibits an IC₅₀ of 0.5 mM against tyrosinase and achieves 77% tyrosinase inhibition at 1.0 mg/mL in vitro [2].

Tyrosinase Inhibition Skin Whitening Cosmeceutical Screening

Synthetic Accessibility and Supply Chain Differentiation: Viscumneoside III vs. Natural Extraction

The first total synthesis of viscumneoside III was achieved in 2018 via a 13-step linear sequence, affording the final product with an overall yield of 6.3% [1]. The synthesis employed trichloroacetimidate as the apiofuranosyl donor to construct the key building block of homoeriodictyol-7-O-β-D-apiosyl-(1→2)-β-D-glycoside [1]. The authors explicitly note that the promising anti-angina pectoris activity and limited availability from natural sources makes viscumneoside III a suitable target for synthetic strategies [1].

Total Synthesis Natural Product Chemistry Supply Chain Structure-Activity Relationship

MCP-1 Suppression: Viscumneoside III and Viscumneoside V in EGFR Inhibitor-Induced Skin Toxicity

Activity-guided fractionation of Viscum album extract identified viscumneoside III and viscumneoside V as the active compounds responsible for significant suppression of monocyte chemoattractant protein-1 (MCP-1) expression [1]. Both compounds were isolated from the extract and demonstrated comparable MCP-1 suppression activity without neutralizing the anti-cancer efficacy of erlotinib, an EGFR-targeted therapy [1]. The study suggests that these compounds may have potential to suppress erlotinib-induced skin toxicity by modulating macrophage activity [1].

Immunomodulation MCP-1 EGFR Inhibitor Skin Toxicity Erlotinib

Structural Distinction Within the Viscumneoside Series: Glycosidic Linkage Pattern Determines Molecular Identity

Viscumneoside III is structurally defined as homoeriodictyol-7-O-β-D-apiosyl-(1→2)-β-D-glucopyranoside [1]. It differs from viscumneoside V, which possesses an extended trisaccharide chain of homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside, and from viscumneoside VI, which is homoeriodictyol-7-O-β-D-(6″-O-acetyl)-glucopyranoside lacking the apiosyl moiety entirely [1]. These structural differences are not subtle; they alter molecular weight (vis. III: 596.53; vis. V: 728.69; vis. VI: 506.46), hydrogen bonding capacity, and the presence or absence of the apiose sugar residue [1].

Flavonoid Glycosides Structure Elucidation Chemotaxonomy Quality Control

Viscumneoside III (CAS 118985-27-6): Evidence-Anchored Research and Industrial Application Scenarios


Cosmeceutical R&D: Skin-Whitening Formulation Screening with Quantified Tyrosinase Inhibition Benchmark

Viscumneoside III is appropriate for cosmeceutical research programs evaluating natural tyrosinase inhibitors for skin-whitening applications. The compound demonstrates an IC₅₀ of 0.5 mM against tyrosinase and achieves 77% inhibition at 1.0 mg/mL [1], with head-to-head comparison data showing higher inhibition rates than ascorbic acid [2]. Researchers can employ viscumneoside III as a positive control or lead compound in melanogenesis assays where benchmarked activity against a standard reference (ascorbic acid) is required for publication or regulatory dossier preparation.

Natural Product Chemistry and Synthetic Methodology Development

The established total synthesis of viscumneoside III (13 linear steps, 6.3% overall yield) provides a defined synthetic route that can serve as a reference for methodology development or as a starting point for structure-activity relationship (SAR) studies of the viscumneoside class [1]. The challenging apiofuranose-containing glycosidic linkage construction presents an opportunity for synthetic chemists to develop improved routes with higher efficiency. Procurement of authentic viscumneoside III is essential for validating new synthetic methods through co-injection HPLC and spectral comparison.

Oncology Supportive Care Research: EGFR Inhibitor-Induced Skin Toxicity Models

Viscumneoside III has been identified via activity-guided fractionation as one of the active principles from Viscum album extract responsible for suppressing MCP-1 expression, a key mediator in EGFR inhibitor (erlotinib)-induced skin toxicity [1]. Research programs investigating supportive care interventions for oncology patients receiving EGFR-targeted therapies may employ viscumneoside III as a molecular probe to dissect the MCP-1 signaling pathway or as a reference compound in extract standardization studies [1]. The compound's activity in this context does not antagonize the anti-cancer efficacy of erlotinib, making it a candidate for combination studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for viscumneoside III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.